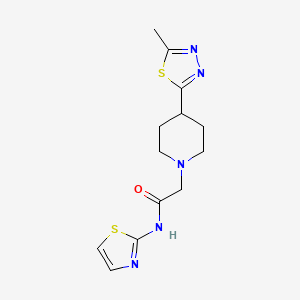

2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide

Description

2-(4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide is a heterocyclic compound featuring a piperidine core substituted with a 5-methyl-1,3,4-thiadiazole moiety and linked to a thiazol-2-yl acetamide group. The molecule combines two pharmacologically significant scaffolds: the thiadiazole ring, known for its antimicrobial and anti-inflammatory properties, and the thiazole moiety, which enhances bioavailability and metabolic stability .

Properties

IUPAC Name |

2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5OS2/c1-9-16-17-12(21-9)10-2-5-18(6-3-10)8-11(19)15-13-14-4-7-20-13/h4,7,10H,2-3,5-6,8H2,1H3,(H,14,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWDKENZRZZIUSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)C2CCN(CC2)CC(=O)NC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide is a derivative of 1,3,4-thiadiazole and thiazole, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and cytotoxic properties based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is , and it features a piperidine ring substituted with a thiadiazole and thiazole moiety. The structural representation can be summarized as follows:

| Component | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 304.42 g/mol |

| SMILES | CC1=NN=C(S1)N2CCCCC2C(=O)N(C3=NC=CS3)C |

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties. For instance:

- A study evaluating various thiadiazole derivatives found that certain compounds displayed notable antibacterial effects against strains such as Xanthomonas oryzae and Fusarium graminearum . Specifically, compounds showed inhibition rates exceeding 50% at concentrations of 100 μg/mL .

- The compound in focus was tested against a range of pathogens, showing promising results in inhibiting bacterial growth.

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been extensively studied. The following findings highlight the efficacy of similar compounds:

- Cytotoxicity Assays : In vitro studies using the MTT assay on breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines indicated that certain derivatives exhibited IC50 values significantly lower than that of standard chemotherapeutics like 5-Fluorouracil .

| Cell Line | Compound | IC50 (µM) | Control (5-FU IC50) |

|---|---|---|---|

| MCF-7 | Thiadiazole Derivative | 15.5 | 20 |

| HepG2 | Thiadiazole Derivative | 12.3 | 18 |

The biological activity of compounds containing the thiadiazole moiety can be attributed to several mechanisms:

- Inhibition of Nucleic Acid Synthesis : Compounds have been shown to interfere with RNA and DNA synthesis without affecting protein synthesis .

- Targeting Key Kinases : The heteroatoms in the thiadiazole ring facilitate interactions with biological targets involved in tumorigenesis .

- Synergistic Effects : When combined with other pharmacologically active compounds, these derivatives may enhance therapeutic efficacy through synergistic mechanisms .

Case Studies

Several case studies illustrate the potential application of thiadiazole derivatives in clinical settings:

- A study published in the Egyptian Journal of Chemistry highlighted a series of synthesized thiadiazole derivatives that demonstrated significant antimicrobial and anticancer activities against various cell lines and pathogens .

- Another research focused on the antitubercular activity of similar compounds showed promising results against Mycobacterium smegmatis, indicating broader applications in infectious disease treatment .

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that thiadiazole derivatives exhibit significant anticancer activity. The integration of the thiadiazole scaffold with piperidine and thiazole groups enhances the compound's efficacy against various cancer cell lines. For instance, compounds featuring similar structural motifs have shown promising results against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines .

In a study focusing on the synthesis of new 5-Aryl-1,3,4-thiadiazole-based anticancer agents, the incorporation of piperazine or piperidine rings significantly improved the anticancer potential of the new chemical entities . The hybridization strategy employed in these compounds aims to optimize their pharmacological profiles.

Antimicrobial Activity

The antimicrobial properties of thiadiazole derivatives are well-documented. Compounds containing the 1,3,4-thiadiazole moiety have demonstrated activity against a range of bacterial strains, including Gram-positive and Gram-negative bacteria. For example, derivatives with specific substitutions have shown enhanced antibacterial effects compared to standard drugs like ampicillin and ofloxacin .

A notable study reported that certain thiadiazole derivatives exhibited MIC values lower than those of conventional antibiotics against E. coli and Streptococcus pyogenes, indicating their potential as effective antimicrobial agents .

Anticancer Study

In a comparative study on various thiadiazole derivatives, researchers synthesized a series of compounds similar to 2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide. These compounds were tested against several cancer cell lines, revealing that modifications to the piperidine ring could significantly enhance cytotoxicity. The study concluded that specific structural features are critical for maximizing therapeutic efficacy .

Antimicrobial Evaluation

Another research effort focused on evaluating the antimicrobial properties of synthesized thiadiazole derivatives. The study highlighted that certain modifications led to improved activity against resistant bacterial strains. The findings indicated that compounds with dual action mechanisms could be developed to combat antibiotic resistance effectively .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural analogs and their properties:

*Estimated based on similar structures.

Key Differences and Implications

Core Heterocycles: The target compound’s piperidine ring (vs. Thiadiazole vs. Thiazole: Thiadiazole-containing compounds (e.g., ) exhibit stronger electronegativity, enhancing hydrogen-bonding interactions with biological targets compared to thiazole derivatives .

Substituent Effects: Phenyl vs. Alkyl Groups: Piperazine analogs with methoxyphenyl or fluorophenyl groups () show improved lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. Linker Regions: Phenoxy-linked analogs () lack the piperidine/piperazine moiety, limiting conformational flexibility and likely reducing target affinity compared to the target compound.

Synthetic Routes :

- The target compound’s synthesis likely parallels methods for chloroacetamide intermediates (e.g., 2-chloro-N-(thiazol-2-yl)acetamide ) coupled with substituted piperidines . In contrast, piperazine-based analogs () use similar coupling steps but with different amines.

Thiadiazole analogs () are structurally related to sulfonamide antibiotics (e.g., sulfamethizole ), hinting at antimicrobial applications. The target compound’s biological profile remains uncharacterized but may combine these traits.

Q & A

Q. Key Data :

| Parameter | Value/Procedure | Reference |

|---|---|---|

| Reaction solvent | Dry pyridine or dichloromethane | |

| Catalyst | Triethylamine | |

| Yield range | 60–75% | |

| Melting point | 180–185°C (observed) |

Basic: How is structural characterization performed for this compound?

Structural validation employs:

- 1H/13C NMR : Key signals include:

- IR spectroscopy : Amide C=O stretch at 1650–1680 cm⁻¹ and thiadiazole C-S-C bands at 680–720 cm⁻¹ .

- Elemental analysis : Confirms C, H, N, S content within ±0.3% of theoretical values .

Advanced: How do structural modifications (e.g., substituents on thiadiazole or thiazole) affect biological activity?

Structure-activity relationship (SAR) studies reveal:

- Thiadiazole modifications :

- Thiazole modifications :

Q. Contradictions :

- A 2020 study reported reduced antifungal activity with 5-methyl-thiadiazole derivatives, conflicting with earlier data . This may arise from differences in fungal strain susceptibility or assay protocols (e.g., broth microdilution vs. agar diffusion) .

Advanced: What computational methods are used to predict binding modes with biological targets?

- Molecular docking :

- ADMET prediction :

- SwissADME predicts moderate blood-brain barrier permeability (BBB score: 0.55) and CYP3A4 inhibition risk .

Advanced: How can contradictory data on antimicrobial efficacy be resolved?

Case study : Discrepancies in MIC values against S. aureus (2–32 μg/mL) :

- Variables to assess :

- Solutions :

Basic: What are the primary biological targets of this compound?

- Antimicrobial : Inhibits bacterial DNA gyrase and fungal lanosterol demethylase .

- Anticancer : Induces apoptosis in HT-29 colon cancer cells (IC₅₀: 12 μM) via caspase-3 activation .

Advanced: What analytical methods are recommended for stability studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.